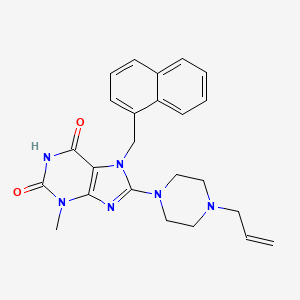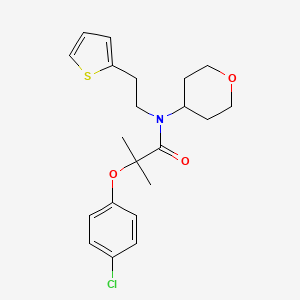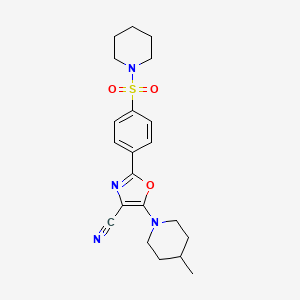![molecular formula C14H19N5O B2822170 8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034576-55-9](/img/structure/B2822170.png)
8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidin-7(8H)-ones are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The core structure of these molecules is a pyrimidine ring, which is a heterocyclic compound. The presence of various functional groups attached to the pyrimidine ring suggests potential for modulating the molecule’s bioactivity and interaction with biological targets.Chemical Reactions Analysis
The synthesis of these compounds involves several chemical reactions, including the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A variety of new morpholinylchalcones and pyrido[2,3-d]pyrimidin derivatives have been synthesized and evaluated for their antitumor activities. Compounds exhibited significant in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, with some showing promising activities, indicative of potential applications in cancer research and therapy Zeinab A. Muhammad, M. M. Edrees, R. Faty, S. M. Gomha, S. Alterary, Y. Mabkhot, 2017, Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry.
PI3K-AKT-mTOR Pathway Inhibition
The discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, was significant in the development of novel inhibitors for the PI3K-AKT-mTOR pathway. This pathway is crucial in cell growth and survival, and its inhibition is a key target in cancer therapy. The work demonstrates the importance of the morpholine scaffold in designing kinase inhibitors, showcasing an innovative approach to targeting this critical cellular signaling pathway H. Hobbs, G. Bravi, I. Campbell, M. Convery, H. Davies, G. Inglis, Sandeep Pal, S. Peace, Joanna M Redmond, D. Summers, 2019, Journal of medicinal chemistry.
Fungicidal Activities
Research into the aza-Wittig reactions of iminophosphorane with aromatic isocyanates led to the synthesis of a series of 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones. These compounds have demonstrated excellent fungicidal activities against a variety of fungi, highlighting their potential as effective agents in combating fungal infections or in agricultural applications Yanggen Hu, A. Zheng, X. Ruan, M. Ding, 2008, Beilstein Journal of Organic Chemistry.
Synthetic Chemistry and Molecular Docking
In synthetic chemistry, the versatility of morpholine and pyrido[2,3-d]pyrimidin scaffolds has been exploited in various molecular constructions and docking studies. Computational and synthetic approaches have been used to develop compounds with targeted biological activities, demonstrating the critical role of these scaffolds in medicinal chemistry and drug design G. L. Hoang, Adam J Zoll, J. Ellman, 2019, Organic letters.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10(2)19-12(15)4-3-11-13(16-9-17-14(11)19)18-5-7-20-8-6-18/h3-4,9-10,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFKWVDDWCYSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

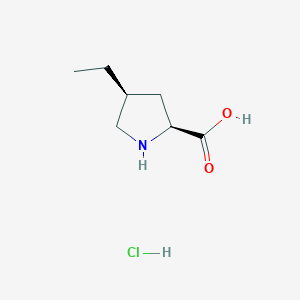
![Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2822090.png)

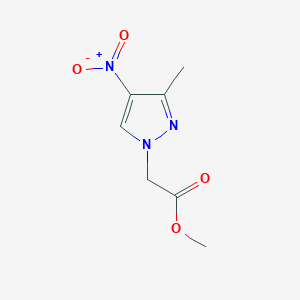
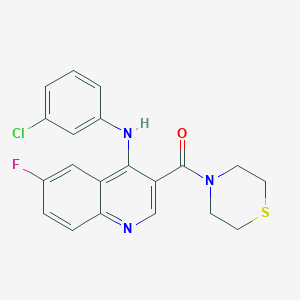
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)
![Tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2822098.png)


![N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2822105.png)
![Benzo[d]thiazol-5-ylmethanamine](/img/structure/B2822106.png)
